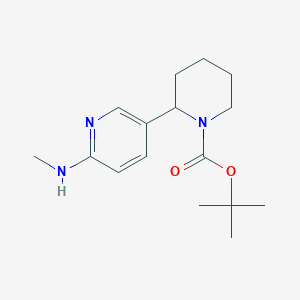
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 3-Chloro-4-methylbenzyl chloride: This can be achieved by chlorination of 4-methylbenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chloro-4-methylbenzyl chloride with thiourea under basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the benzyl chloride moiety, potentially leading to the formation of thiazolidines or benzylamines.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amines, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or amines under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of thiazolidines or benzylamines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the benzyl group can facilitate binding to target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazol-2-amine: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological assays.
3-Chloro-4-methylbenzylamine: Lacks the thiazole ring, which may reduce its ability to interact with certain biological targets.
5-(4-Methylbenzyl)-4-methylthiazol-2-amine: Similar structure but without the chlorine atom, which can affect its reactivity and biological activity.
Uniqueness
5-(3-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine is unique due to the presence of both the thiazole ring and the chlorinated benzyl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13ClN2S |
|---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
5-[(3-chloro-4-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13ClN2S/c1-7-3-4-9(5-10(7)13)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15) |
InChI Key |
GLMQAJIEAYDAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=C(N=C(S2)N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate](/img/structure/B11815104.png)

![4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B11815121.png)




![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)






